REACTION_CXSMILES
|
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.Cl.[CH3:12]O>>[NH2:1][C:2]1([C:8]([O:10][CH3:12])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1(CCOCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with CH2Cl2 (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCOCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.58 mmol | |
AMOUNT: MASS | 410 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |